tert-Butyl 3-hydroxypropylmethylcarbamate
Overview
Description
“tert-Butyl 3-hydroxypropylmethylcarbamate” is a protected amine . It may be used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The new reagent was characterized by 1H-NMR, FT-IR, and mass spectroscopy .Scientific Research Applications
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Synthesis of Dipeptides
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of dipeptides . Dipeptides are a type of peptide consisting of two amino acid residues.
- Method : The tert-butyl (3-hydroxypropyl)carbamate is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
- Results : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
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Synthesis of N-Boc-protected Anilines
- Field : Organic Chemistry
- Application : Tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . N-Boc-protected anilines are important intermediates in organic synthesis.
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
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Synthesis of Phosphatidyl Ethanolamines and Ornithine
- Field : Biochemistry
- Application : This compound is used as a difunctional reagent in the synthesis of phosphatidyl ethanolamines and ornithine .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The results or outcomes obtained were not specified in the source .
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Use in Biocatalytic Processes
- Field : Biotechnology
- Application : The tert-butyl group, which is part of the structure of tert-Butyl 3-hydroxypropylmethylcarbamate, has been highlighted for its unique reactivity pattern and its possible application in biocatalytic processes .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The results or outcomes obtained were not specified in the source .
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Use in Chemical Transformations
- Field : Organic Chemistry
- Application : The tert-butyl group, which is part of the structure of tert-Butyl 3-hydroxypropylmethylcarbamate, has been highlighted for its unique reactivity pattern and its possible application in chemical transformations .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The results or outcomes obtained were not specified in the source .
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Use as a Solvent
- Field : Industrial Chemistry
- Application : Tert-Butyl alcohol, which can be derived from tert-Butyl 3-hydroxypropylmethylcarbamate, is used as a solvent, ethanol denaturant, paint remover ingredient, and gasoline octane booster and oxygenate .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The results or outcomes obtained were not specified in the source .
properties
IUPAC Name |
tert-butyl N-(3-hydroxypropyl)-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-8(12)10(4)6-5-7-11/h11H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGLBUZZTLPCOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438874 | |
Record name | tert-Butyl (3-hydroxypropyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-hydroxypropylmethylcarbamate | |
CAS RN |
98642-44-5 | |
Record name | tert-Butyl (3-hydroxypropyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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